

(+)-trans-C75 as a CPT1A Activator: A Technical Guide

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Abstract

C75, a synthetic α -methylene- γ -butyrolactone, is a widely recognized inhibitor of fatty acid synthase (FAS), a critical enzyme in de novo lipogenesis frequently overexpressed in cancer. Paradoxically, C75 also stimulates peripheral energy expenditure and fatty acid oxidation (FAO), an effect attributed to its activation of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation. This dual functionality, inhibiting fatty acid synthesis while promoting fatty acid oxidation, makes C75 and its stereoisomers, such as **(+)-trans-C75**, compelling molecules for studying metabolic regulation and for potential therapeutic applications in oncology and metabolic diseases. This document provides an in-depth technical overview of **(+)-trans-C75**'s role as a CPT1A activator, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: A Complex Dual Role

The primary mechanism of C75 involves the inhibition of FAS, which leads to an accumulation of the FAS substrate, malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of CPT1A, creating a regulatory link between fatty acid synthesis and oxidation. The observation that C75 promotes FAO despite elevating malonyl-CoA levels pointed to a secondary, paradoxical mechanism.

It is now understood that C75 acts as a CPT1A activator, increasing the transport of fatty acids into mitochondria and boosting FAO. This effect has been demonstrated in various models, including rodent adipocytes, hepatocytes, and human cancer cells.

The CPT1A Activation/Inhibition Controversy

The precise interaction between C75 and CPT1A is a subject of scientific discussion, with two prevailing hypotheses.

- Direct Activation/Malonyl-CoA Antagonism: One body of research suggests that C75 directly stimulates CPT1A activity. It is proposed that C75 acts as a malonyl-CoA analogue, competing with malonyl-CoA for binding to CPT1A and antagonizing its allosteric inhibitory effect. This allows for sustained FAO even in the presence of high malonyl-CoA concentrations.
- Inhibition via C75-CoA Metabolite: Conversely, other studies propose that C75 is a pro-drug that is metabolically converted into C75-CoA within the cell. This C75-CoA derivative then acts as a potent inhibitor of CPT1A. This inhibitory action is suggested to be a key mechanism in the anorectic (appetite-suppressing) effects of C75 observed in the central nervous system.

It is possible that the ultimate effect of C75—activation or inhibition of CPT1A—is context-dependent, varying by tissue type, metabolic state, and the specific stereoisomer used. The differential activity of C75 enantiomers may allow for the development of more specific agents for cancer or obesity.

Quantitative Data Summary

The following tables summarize the quantitative effects of C75 on FAS inhibition, CPT1A activity, and fatty acid oxidation based on published literature. Note that many studies use "C75" without specifying the isomer, and concentrations are often reported in $\mu\text{g}/\text{ml}$ (molecular weight of C75 is 254.34 g/mol).

Table 1: Effect of C75 on CPT1A Activity

Cell/Tissue Type	C75 Concentration	Observed Effect	Reference
Mouse 3T3-L1 Adipocytes	20 µg/ml (~78.6 µM)	213% increase in CPT-1 activity vs. control.	
Primary Rat Hepatocytes	30 µg/ml (~118 µM)	475% increase in CPT-1 activity vs. control.	
Rat Kidney (in vivo)	1 mg/kg (IV)	74% increase in CPT-1 activity vs. vehicle in a hemorrhagic shock model.	

Table 2: Effect of C75 on Fatty Acid Oxidation (FAO)

Model System	C75 Concentration	Observed Effect	Reference
Diet-Induced Obese (DIO) Mice	Not specified	32.9% increase in energy production from FAO vs. pair-fed controls.	
Mouse 3T3-L1 Adipocytes	30 µg/ml (~118 µM)	203% increase in FAO vs. control.	
Mouse 3T3-L1 Adipocytes	40 µg/ml (~157 µM)	358% increase in FAO vs. control.	
Primary Rat Hepatocytes	40 µg/ml (~157 µM)	~839% increase in FAO vs. control.	

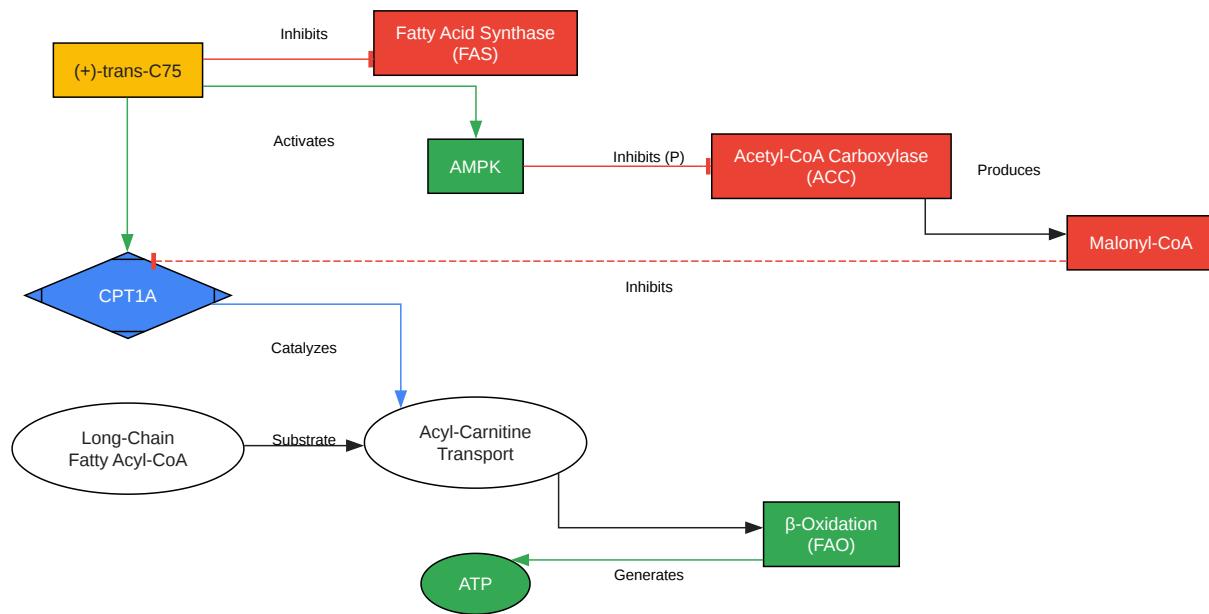
Table 3: Inhibitory Activity of C75 against Fatty Acid Synthase (FAS)

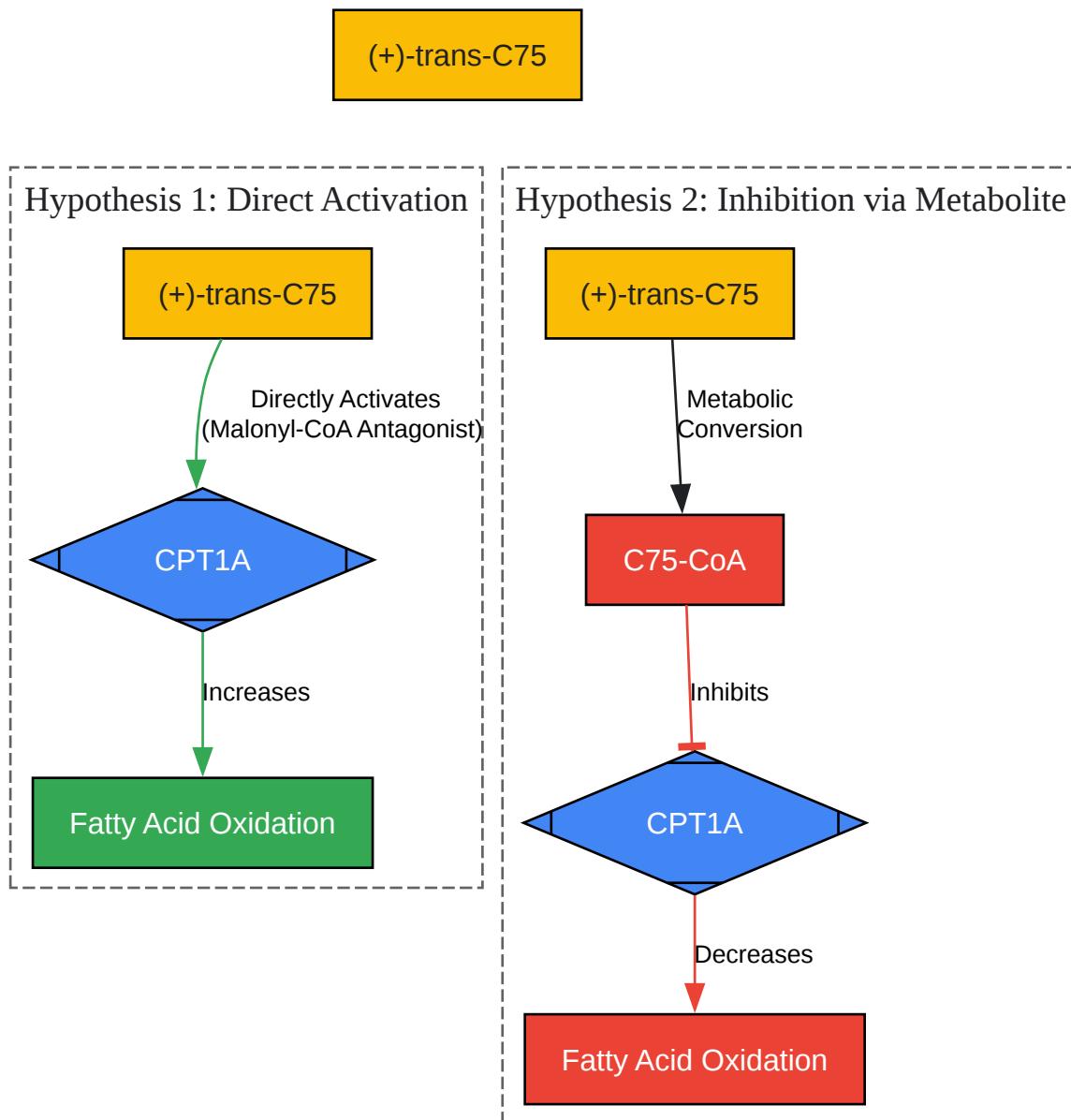
Assay/Cell Type	Compound	IC50 Value	Reference
Purified Rat FAS	C75	$K_I \approx 16 \text{ mM}$ (weak inactivation)	
PC3 Prostate Cancer Cells (Clonogenic Assay)	trans-C75	35 μM	Not in search results
PC3 Prostate Cancer Cells (Spheroid Growth)	trans-C75	50 μM	Not in search results

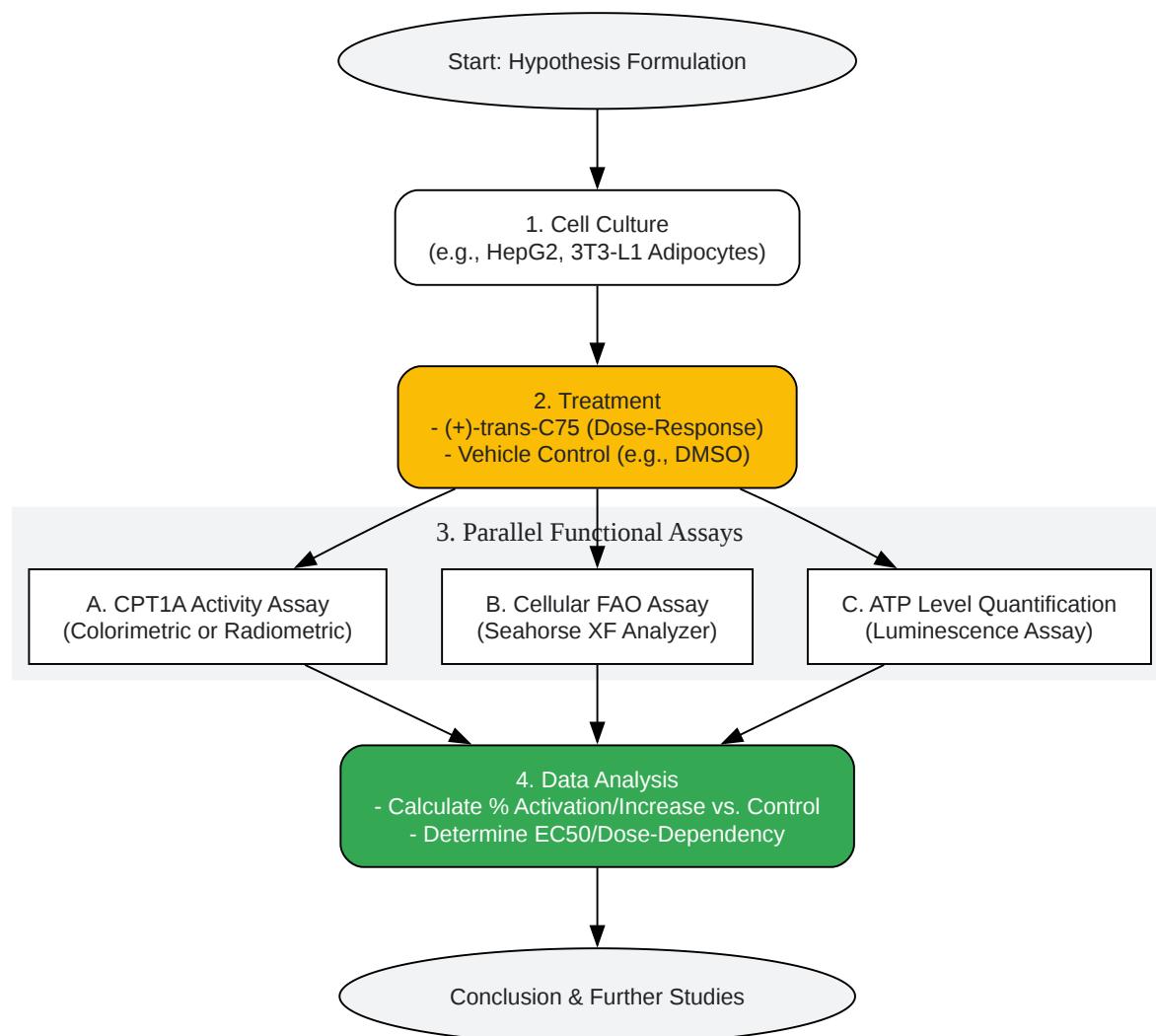
Note: The weak inactivation constant (K_I) for purified FAS suggests that C75's potent cellular effects may not be solely due to direct FAS inhibition.

Signaling Pathways

C75's activation of CPT1A integrates into a broader network of metabolic signaling. A key player in this network is AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. C75 has been shown to modulate AMPK activity, which in turn can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC). Inactivation of ACC reduces the production of malonyl-CoA, further alleviating the inhibition of CPT1A and promoting fatty acid oxidation.







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